Ethyl hydrogen malonate
Overview
Description
Synthesis Analysis
The synthesis of derivatives of ethyl hydrogen malonate has been explored in various studies. For instance, KashimaChoji et al. (1973) described the synthesis of Ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate, a derivative, through hydrogenolysis and hydrolysis processes (KashimaChoji, MukaiNobuhiro, & TsudaYoshihiko, 1973). Additionally, Shi (2003) demonstrated the synthesis of Alkyl methyl(ethyl) malonates using solid-liquid phase transfer catalysis, a novel method that significantly reduces reaction time under microwave irradiation (Z. Shi, 2003).
Molecular Structure Analysis
Chemical Reactions and Properties
In terms of chemical reactions, the acylation reaction of γ,β-unsaturated β-keto esters and ethyl hydrogen malonate was explored by Chantegrel et al. (1984), who synthesized various derivatives through this process (B. Chantegrel, A. Nadi, & S. Gelin, 1984).
Physical Properties Analysis
Analyzing the physical properties of ethyl hydrogen malonate derivatives, studies like that by Barnes and Weakley (2000) on Hydrogen bonding in ethylenediammonium bis(hydrogen malonate) monohydrate offer valuable insights. Their work highlights the significance of hydrogen bonding in determining the physical properties of these compounds (J. C. Barnes & T. Weakley, 2000).
Chemical Properties Analysis
The chemical properties of ethyl hydrogen malonate and its derivatives have been extensively studied. For instance, Ramachary et al. (2009) described multi-catalysis cascade reactions based on the methoxycarbonylketene platform, highlighting the diverse chemical properties and applications of malonates in synthesis processes (Dhevalapally B. Ramachary, Chintalapudi Venkaiah, Y. V. Reddy, & M. Kishor, 2009).
Scientific Research Applications
Ketovinylation of β-Dicarbonyl Compounds : Ethyl malonate is used in the ketovinylation of β-dicarbonyl compounds to produce -carbethoxy-β-keto-α,β-unsaturated acids. These acids are useful for synthesizing various aliphatic keto acids and dike (Kochetkov, Kudryashov, & Gottich, 1961).
Enhanced Stability of Hydrogen Peroxide : Ethyl hydrogen malonate, along with phytate and citrate, can stabilize hydrogen peroxide in subsurface solids during CHP reactions, which enhances hydrogen peroxide delivery and treatment in situ chemical oxidation processes (Watts, Finn, Cutler, Schmidt, & Teel, 2007).
Synthesis of Ethyl 2-Ethoxycarbonyl-3,5-Dioxoiiexanoate : Ethyl hydrogen malonate is a precursor in synthesizing ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate, an intermediate compound in various chemical syntheses (KashimaChoji, MukaiNobuhiro, & TsudaYoshihiko, 1973).
Stereoselective Association in Chemical Reactions : Ethyl hydrogen malonate is involved in stereoselective associations in chemical reactions, acting as a general base catalyst and exchange-inert ion-pair in amine exchange (Nakazawa, Sakaguchi, & Yoneda, 1980).
Catalytic Cyclization of Diazoketones : It's used in the catalytic cyclization of diazoketones to yield 2,4(3H,5H) furandiones, with cyclic keto orthoesters acting as intermediates (Miller & Theis, 1987).
Hydrogen Bonding in Crystal Structures : In crystallography, ethyl hydrogen malonate contributes to hydrogen bonding and cation-anion interactions in various crystal structures (Barnes & Weakley, 2000); (Wu & Wu, 2010); (Ghosh, Powell, & Horn, 2004).
Living Cationic Polymerization : Ethyl hydrogen malonate derivatives are involved in the living cationic polymerization of a vinyl ether with a malonic ester function, producing polymers with narrow molecular weight distributions (Higashimura, Enoki, & Sawamoto, 1987).
Enantioselective Chemical Reactions : Ethyl hydrogen malonate plays a role in enantioselective chemical reactions, such as the Michael addition of malonates to nitroolefins in water-based conditions (Bae & Song, 2015).
Safety And Hazards
Ethyl hydrogen malonate may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3-ethoxy-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGINADPHJQTSKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147915 | |
Record name | Ethyl hydrogen malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Monoethyl malonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ethyl hydrogen malonate | |
CAS RN |
1071-46-1 | |
Record name | Monoethyl malonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl hydrogen malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl hydrogen malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hydrogen malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Monoethyl malonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
47 - 50 °C | |
Record name | Monoethyl malonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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